CYP3A4 Interaction Profile of 8-Bromo-7-methoxycoumarin vs. Coumarin
8-Bromo-7-methoxycoumarin acts as a competitive inhibitor of human CYP3A4 with a reported IC50 of 8,800 nM [1]. This value provides a specific benchmark for its interaction with this critical drug-metabolizing enzyme. In contrast, the unsubstituted parent compound, coumarin, is known as a highly selective substrate for CYP2A6, where it is metabolized via 7-hydroxylation [2]. This differential interaction profile demonstrates that the 8-bromo substitution fundamentally alters the compound's role with cytochrome P450 enzymes from a substrate to an inhibitor for a different major isoform.
| Evidence Dimension | Inhibition of CYP3A4 Activity |
|---|---|
| Target Compound Data | IC50 = 8,800 nM |
| Comparator Or Baseline | Coumarin (unsubstituted): Not a CYP3A4 inhibitor; known as a CYP2A6 substrate [2]. |
| Quantified Difference | Target compound acts as an inhibitor (IC50 = 8.8 µM) for CYP3A4, while the comparator is a substrate for CYP2A6. |
| Conditions | Human recombinant CYP3A4, competitive inhibition assay using coumarin as a substrate, pre-incubated with enzyme for 10 minutes. |
Why This Matters
This data is critical for laboratories studying drug-drug interactions or CYP3A4 metabolism, as 8-Bromo-7-methoxycoumarin offers a defined, measurable inhibitory profile distinct from the classic CYP2A6 probe, coumarin.
- [1] BindingDB. BDBM50595667 (CHEMBL5181350): IC50 data for Human Cytochrome P450 3A4. Entry ID 50016538. View Source
- [2] Coumarins and P450s, Studies Reported to-Date. (2019). Scite.ai. View Source
